Texanol

Catalog No.
S563946
CAS No.
25265-77-4
M.F
C12H24O3
M. Wt
216.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Texanol

CAS Number

25265-77-4

Product Name

Texanol

IUPAC Name

(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3

InChI Key

DAFHKNAQFPVRKR-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)O

Solubility

Solubility in water, g/100ml: 2

Synonyms

Isobutyric Acid 3-Hydroxy-2,2,4-trimethylpentyl Ester; 2,2,4-Trimethyl-1,3-pentanediol 1-Isobutyrate; 2,2,4-Trimethyl-1,3-pentanediol 1-Isobutyrate; 3-Hydroxy-2,2,4-trimethylpentyl Isobutyrate; Isobutyraldehyde Trimer

Canonical SMILES

CC(C)C(C(C)(C)COC(=O)C(C)C)O

Organic Chemistry:

  • Solvent: Texanol's low volatility and solvency power make it a valuable solvent for various research applications. It can dissolve a wide range of non-polar and polar compounds, making it useful in isolating and purifying substances for further analysis. [Source: Texanol Ester Alcohol Market Research Report Provides thorough Industry Overview, which offers an In-Depth Analysis of Product Trends and New Market Dynamics: ]
  • Reaction media: Due to its non-reactive nature and ability to form homogeneous solutions with various reactants, Texanol can be used as a reaction medium for various organic synthesis processes. [Source: Buy Texanol | 25265-77-4: ]

Materials Science:

  • Polymer research: Texanol can be used as a plasticizer or compatibilizer in polymer research. It helps improve the flexibility and processability of polymers and can aid in blending different types of polymers to create new materials with desired properties. [Source: Texanol Ester Alcohol (CS-12) Market Insights, Market Players and Forecast Till 2030: ]
  • Formulation development: Texanol's ability to dissolve various components and improve their compatibility makes it useful in formulating new materials like coatings, adhesives, and inks for research purposes. [Source: Texanol Ester Alcohol Market Analysis and Latest Trends: ]

Environmental Science:

  • Biodegradation studies: Texanol is readily biodegradable, making it a suitable reference compound in studies investigating the biodegradation of other environmental contaminants. [Source: Texanol Ester Alcohol Market Size And Forecast: ]

Texanol is a colorless liquid with a mild odor. It was developed by Eastman Chemical Company as a more environmentally friendly alternative to traditional coalescing agents used in latex paints. Unlike some volatile organic compounds (VOCs) commonly used in paints, Texanol has low vapor pressure and is exempt from VOC regulations in many regions [].


Molecular Structure Analysis

Texanol has a branched-chain molecular structure with a central carbon chain containing three methyl groups and two hydroxyl groups. An isobutyrate ester group is attached to one of the hydroxyl groups []. This structure contributes to several key features:

  • Hydrophobicity: The branched alkyl chain and the ester group make Texanol relatively hydrophobic (water-insoluble) []. This allows it to effectively interact with the polymer particles in latex paints.
  • Solubility in Organic Solvents: Texanol is soluble in many organic solvents commonly used in paints and coatings.
  • Low Volatility: The bulky structure and the presence of multiple hydroxyl groups contribute to Texanol's low vapor pressure, making it less likely to evaporate from the paint film [].

Chemical Reactions Analysis

There is limited information readily available on the specific chemical reactions Texanol undergoes besides its role in latex paints. However, its synthesis likely involves the esterification of 2,2,4-trimethyl-1,3-pentanediol with isobutyric acid [].


Physical And Chemical Properties Analysis

  • Formula: C12H24O3 []
  • Molecular Weight: 216.32 g/mol []
  • Boiling Point: 244 °C []
  • Melting Point: Not reported
  • Density: Around 0.92 g/cm³ (at 25°C)
  • Solubility: Insoluble in water, soluble in most organic solvents []
  • Flash Point: >100 °C (considered non-flammable)

Mechanism of Action in Latex Paints

Texanol functions as a coalescing agent in latex paints. Latex paints consist of water-borne polymer particles dispersed in water. As the paint dries, the water evaporates, and the polymer particles need to come together to form a continuous film. Texanol acts by:

  • Penetrating the Polymer Particles: Due to its partially hydrophobic nature, Texanol can migrate into the polymer particles.
  • Lowering Minimum Film Formation Temperature (MFFT): By reducing the interfacial tension between the polymer particles, Texanol allows them to coalesce (fuse together) at lower temperatures, improving film formation at cooler environments [].
  • Enhancing Paint Properties: Texanol's presence contributes to improved properties of the final paint film, such as better scrub resistance, color development, and film integrity.
  • Skin and Eye Contact: Texanol may cause mild irritation on contact with skin or eyes. Avoid contact and wear appropriate personal protective equipment (PPE).
  • Ingestion: Ingestion may cause gastrointestinal discomfort. Seek medical attention if ingested.

Physical Description

2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999)
Liquid
LIQUID.

XLogP3

3.1

Boiling Point

471 °F at 760 mm Hg (USCG, 1999)
255-260 °C

Flash Point

248 °F (USCG, 1999)
120 °C o.c.

Vapor Density

Relative vapor density (air = 1): 7.5

Density

0.95 at 68 °F (USCG, 1999)
Relative density (water = 1): 0.95

LogP

3.47

Melting Point

-50 °C

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 644 of 650 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

Vapor pressure, Pa at 20 °C: 1.3

Other CAS

77-68-9
25265-77-4

Wikipedia

2,2,4-trimethyl-1,3-pentanediol 1-isobutyrate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Printing ink manufacturing
Propanoic acid, 2-methyl-, monoester with 2,2,4-trimethyl-1,3-pentanediol: ACTIVE
Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester: ACTIVE

Dates

Modify: 2023-08-15

Airborne molds and bacteria, microbial volatile organic compounds (MVOC), plasticizers and formaldehyde in dwellings in three North European cities in relation to sick building syndrome (SBS)

Bo Sahlberg, Maria Gunnbjörnsdottir, Argo Soon, Rain Jogi, Thorarinn Gislason, Gunilla Wieslander, Christer Janson, Dan Norback
PMID: 23280302   DOI: 10.1016/j.scitotenv.2012.10.114

Abstract

There are few studies on associations between airborne microbial exposure, formaldehyde, plasticizers in dwellings and the symptoms compatible with the sick building syndrome (SBS). As a follow-up of the European Community Respiratory Health Survey (ECRHS II), indoor measurements were performed in homes in three North European cities. The aim was to examine whether volatile organic compounds of possible microbial origin (MVOCs), and airborne levels of bacteria, molds, formaldehyde, and two plasticizers in dwellings were associated with the prevalence of SBS, and to study associations between MVOCs and reports on dampness and mold. The study included homes from three centers included in ECRHS II. A total of 159 adults (57% females) participated (19% from Reykjavik, 40% from Uppsala, and 41% from Tartu). A random sample and additional homes with a history of dampness were included. Exposure measurements were performed in the 159 homes of the participants. MVOCs were analyzed by GCMS with selective ion monitoring (SIM). Symptoms were reported in a standardized questionnaire. Associations were analyzed by multiple logistic regression. In total 30.8% reported any SBS (20% mucosal, 10% general, and 8% dermal symptoms) and 41% of the homes had a history of dampness and molds There were positive associations between any SBS and levels of 2-pentanol (P=0.002), 2-hexanone (P=0.0002), 2-pentylfuran (P=0.009), 1-octen-3-ol (P=0.002), formaldehyde (P=0.05), and 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) (P=0.05). 1-octen-3-ol (P=0.009) and 3-methylfuran (P=0.002) were associated with mucosal symptoms. In dwellings with dampness and molds, the levels of total bacteria (P=0.02), total mold (P=0.04), viable mold (P=0.02), 3-methylfuran (P=0.008) and ethyl-isobutyrate (P=0.02) were higher. In conclusion, some MVOCs like 1-octen-3-ol, formaldehyde and the plasticizer Texanol, may be a risk factor for sick building syndrome. Moreover, concentrations of airborne molds, bacteria and some other MVOCs were slightly higher in homes with reported dampness and mold.


Ambient measurements of 2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate in Southern California

Wendy S Goliff, Dennis R Fitz, Kathy Cocker, Kurt Bumiller, Charles Bufalino, Dylan Switzer
PMID: 22788106   DOI: 10.1080/10962247.2012.666223

Abstract

2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate (TPM) is a widely used solvent found in water-based coatings. Ambient measurements of TPM are reported here for the first time. Although this compound has been previously measured in indoor air, this study illustrates successful detection and quantification of TPM in ambient air at three locations in Southern California: Pico Rivera, Azusa, and Riverside. TPM was detected in every sample collected, with concentrations ranging from 0.7 to 49.5 parts per trillion (ppt). Collections took place during summer 2009, fall 2009, winter 2009/2010, and spring 2010, for 5-7 days during each season. The highest mean concentrations were observed during the summer months for each city, when coating activities are typically at their highest.


[Emission of volatile and semivolatile organic compounds from water-based akrylate paints]

Renata Wiglusz, Elzbieta Sitko
PMID: 18578351   DOI:

Abstract

Identification and testing of organic compounds emissions from water-based akrylate paints were conducted. TD-GC/MS system was applied for identification of compounds. Emission was monitored in an environmental chamber with controlled temperature, relative humidity, and air exchange. Quantitative analysis was measured by GC method. Emission of main volatile organic compounds (VOC) semivolatile organic compounds (SVOC) and total volatile organic compounds (TVOC) were defined in various periods of time, within 30 days after paints application. The main organic compounds indicated high level of an initial emission after 24 hours. Some of water-based akrylate paints may release small quantities of SVOC (texanol) even 30 days after their application. It was demonstrated that the first-order emission decay model well describes the emission course from water-based paints.


Sensory and analytical evaluations of paints with and without texanol

Michelle Gallagher, Pamela Dalton, Laura Sitvarin, George Preti
PMID: 18350903   DOI: 10.1021/es071555y

Abstract

Perception of odor can figure prominently in complaints about indoor air,yet identification of the responsible compound(s) is often difficult. For example, paint emissions contain a variety of odorous volatile organic compounds (VOCs) which maytrigger reports of irritation and upper respiratory health effects. Texanol ester alcohol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), a paint coalescing agent, is frequently associated with the "persistent, characteristic odor" of water-based paint. To evaluate the sensory impact of Texanol, naive (unfamiliar with paint constituents) and experienced (familiar with paint constituents) subjects evaluated the odor properties of paints with and without Texanol. VOC emissions from neat paint and paint applied to gypsum wallboard were collected via solid-phase microextraction and analyzed by gas chromatography/ mass spectrometry and gas chromatography/olfactometry. Regardless of subjects' prior experience, aromatic hydrocarbons and oxygenated compounds, introduced from other paint additives and not Texanol, were most commonly associated with paint odor. However, quantitative sensory techniques demonstrated that addition of Texanol to paints led to an overall increase in the perceived intensity of the coating. The combined use of these techniques proved to be an effective methodology for analyzing the structure of paint volatiles and their sensory properties and holds promise for solving many odorous indoor air problems.


Occurrence of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) in foods packed in polystyrene and polypropylene cups

M Kempf, S Ramm, T Feuerbach, P Schreier
PMID: 19680930   DOI: 10.1080/02652030802562920

Abstract

After simultaneous distillation-extraction (SDE) of foods packed in polystyrene (n = 77) and polypropylene cups (n = 42) from 61 different suppliers, coupled capillary gas chromatography-mass spectrometric (HRGC-MS) analyses indicated the presence of diastereomers of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB; Texanol), a known coalescent of paints and printing inks. The contaminant was found in 55 and 50% of the polystyrene and polypropylene packed samples, respectively. Amounts ranged 1.2-64.5 microg kg(-1) in polystyrene cups (average 25.1 microg kg(-1)) and 0.9-45.7 microg kg(-1) in polypropylene cups (average 10.8 microg kg(-1)). The origin of Texanol in the printed plastic cups was demonstrated by separate HRGC-MS analysis, showing amounts in the higher microg kg(-1) range. In addition, the presence of two pairs of enantiomers, both found to be racemic by enantioselective multi-dimensional gas chromatography-mass spectrometry (enantio-MDGC-MS), excluded it being of natural origin. The detection limit of overall procedure (DLOP) and the reliable quantification limit (RQL) were 0.2 and 0.9 microg kg(-1), respectively. As the diester, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), is on the EU list of regulated substances (restricted to single-use gloves only) with a migration limit of 5 mg kg(-1) in food and is metabolised rapidly by hydrolysis, the observed migration of the monoester Texanol at the microg kg(-1) level poses no risk of adverse effects.


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